Lipophilicity (LogP) Comparison: 1-Isopropylpiperidin-4-amine vs. 1-Methylpiperidin-4-amine vs. 1-Ethylpiperidin-4-amine
1-Isopropylpiperidin-4-amine exhibits an intermediate calculated LogP of approximately 0.81 [1], positioning it between the more hydrophilic 1-methylpiperidin-4-amine (LogP ≈ -0.60 to -0.68) [2] and the more lipophilic 1-ethylpiperidin-4-amine (LogP ≈ -0.08) [3]. This incremental increase in lipophilicity with N-alkyl chain length directly correlates with predicted membrane permeability and oral absorption potential, providing a tunable parameter for lead optimization in CNS and anti-infective programs.
| Evidence Dimension | Octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | 0.81 (calculated) |
| Comparator Or Baseline | 1-Methylpiperidin-4-amine: -0.60 to -0.68; 1-Ethylpiperidin-4-amine: -0.08 (calculated) |
| Quantified Difference | ΔLogP ≈ +1.41–1.49 vs. methyl analog; ΔLogP ≈ +0.89 vs. ethyl analog |
| Conditions | Predicted/calculated LogP values from authoritative databases (ChemSrc, ChemBase) |
Why This Matters
Lipophilicity is a primary determinant of membrane permeability and tissue distribution; selecting the isopropyl analog provides a specific LogP window that differs significantly from the methyl and ethyl variants, enabling precise control over absorption and CNS penetration in drug design.
- [1] ChemSrc. 1-Isopropylpiperidin-4-amine. LogP: 0.81. Accessed 2025. View Source
- [2] ChemBase. 1-Methylpiperidin-4-amine. LogP: -0.5986527. Accessed 2025. View Source
- [3] ChemBase. 1-Ethylpiperidin-4-amine. LogP: -0.077. Accessed 2025. View Source
